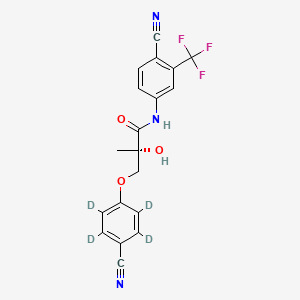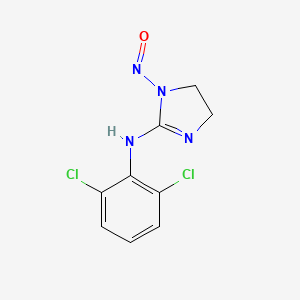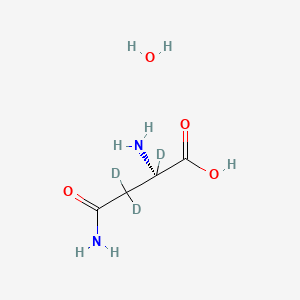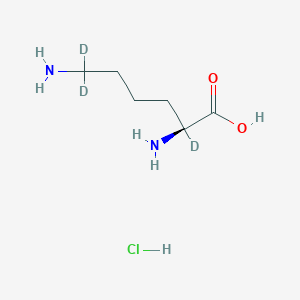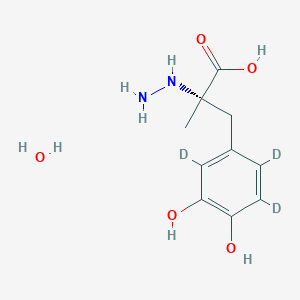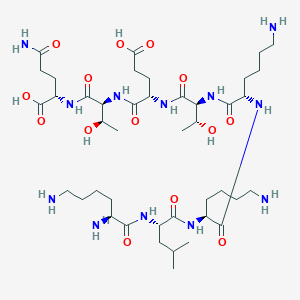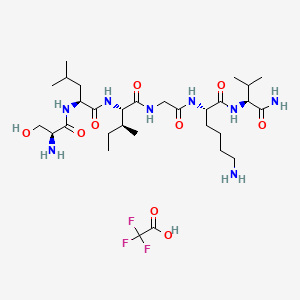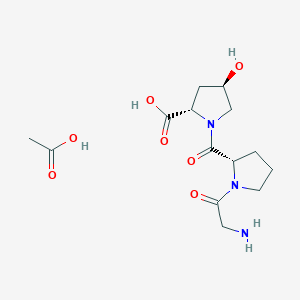
Boc-LGR-pNA (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-LGR-pNA (acetate) is a chromogenic substrate used primarily for the detection of bacterial endotoxins. The compound’s full name is N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-N-(4-nitrophenyl)-L-argininamide, monoacetate. It is widely utilized in biochemical assays due to its ability to release p-nitroanilide upon enzymatic cleavage, which can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-LGR-pNA (acetate) involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues, with the final step involving the attachment of the p-nitroanilide group. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: In an industrial setting, the production of Boc-LGR-pNA (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Boc-LGR-pNA (acetate) primarily undergoes enzymatic cleavage reactions. Upon exposure to endotoxin-induced amidases, the compound releases p-nitroanilide, which can be detected colorimetrically .
Common Reagents and Conditions:
Enzymatic Cleavage: Endotoxin-induced amidases.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Detection: Colorimetric detection at 405 nm
Major Products: The major product formed from the enzymatic cleavage of Boc-LGR-pNA (acetate) is p-nitroanilide .
Scientific Research Applications
Boc-LGR-pNA (acetate) is extensively used in various scientific research fields:
Chemistry: As a chromogenic substrate in biochemical assays to detect bacterial endotoxins.
Biology: In studies involving endotoxin detection and quantification.
Medicine: In the development of diagnostic assays for bacterial infections.
Industry: Utilized in quality control processes to ensure the absence of endotoxins in pharmaceutical products
Mechanism of Action
The mechanism of action of Boc-LGR-pNA (acetate) involves its enzymatic cleavage by endotoxin-induced amidases. This cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. The molecular targets are the endotoxin-induced amidases, and the pathway involves the hydrolysis of the amide bond .
Comparison with Similar Compounds
- Boc-Leu-Gly-Arg-p-Nitroanilide
- Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide
Comparison: Boc-LGR-pNA (acetate) is unique due to its specific application as a chromogenic substrate for endotoxin detection. While similar compounds like Boc-Leu-Gly-Arg-p-Nitroanilide also serve as substrates, Boc-LGR-pNA (acetate) is preferred for its higher sensitivity and specificity in detecting endotoxins .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2R)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIJJFZGVXISO-STYNFMPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
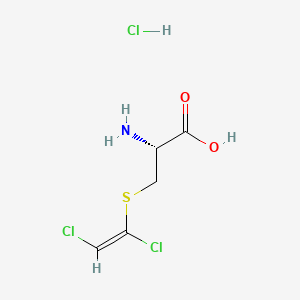
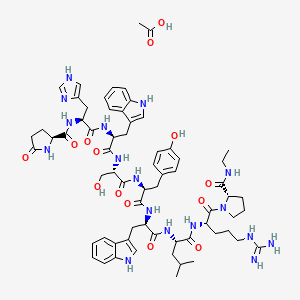
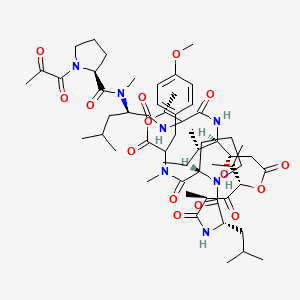
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)
![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[MaleiMide(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B8209952.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B8209955.png)
